molecular formula C20H19ClN4O3 B603969 N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119416-28-2

N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603969
CAS No.: 1119416-28-2
M. Wt: 398.8g/mol
InChI Key: ZAQSVCITTPNURX-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

The synthesis of N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route may include:

    Step 1: Formation of the quinazoline core through cyclization reactions.

    Step 2: Introduction of the 4-chlorobenzoyl group via acylation reactions.

    Step 3: Attachment of the propyl chain through alkylation reactions.

    Step 4: Final coupling with the carboxamide group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

    Major Products: The products of these reactions would depend on the specific reagents and conditions used, but could include modified quinazoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, particularly in the development of new drugs.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide would depend on its specific biological target. Generally, compounds with a quinazoline core can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based anticancer drug.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

The uniqueness of this compound lies in its specific substituents and their potential impact on its biological activity and applications.

Properties

CAS No.

1119416-28-2

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8g/mol

IUPAC Name

N-[3-[(4-chlorobenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C20H19ClN4O3/c1-25(20(28)13-7-9-14(21)10-8-13)12-4-11-22-19(27)17-23-16-6-3-2-5-15(16)18(26)24-17/h2-3,5-10H,4,11-12H2,1H3,(H,22,27)(H,23,24,26)

InChI Key

ZAQSVCITTPNURX-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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